

Section 1: Molecular Structure and Identification

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Compound of Interest

Compound Name: **3-Ethyl-4,4-dimethylheptane**

Cat. No.: **B14560249**

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3-Ethyl-4,4-dimethylheptane is a saturated, acyclic hydrocarbon, classified as a highly branched alkane. Its molecular structure is foundational to all of its chemical and physical properties. The parent chain is a heptane (seven-carbon) backbone. Per IUPAC nomenclature, the chain is numbered to give the substituents the lowest possible locants, with alphabetical priority given to the ethyl group over the methyl groups.^{[1][2][3]} This results in the ethyl group being at carbon-3 and two methyl groups at the quaternary carbon-4.^{[2][4]}

The carbon at position 3 is a chiral center, meaning **3-Ethyl-4,4-dimethylheptane** can exist as two enantiomers, **(R)-3-Ethyl-4,4-dimethylheptane** and **(S)-3-Ethyl-4,4-dimethylheptane**. Unless a stereospecific synthesis is employed, the compound is typically produced and used as a racemic mixture.

Table 1: Core Identifiers for **3-Ethyl-4,4-dimethylheptane**

| Identifier | Value | Source(s) |
|-------------------|------------------------------------|---|
| IUPAC Name | 3-Ethyl-4,4-dimethylheptane | [2] [4] [5] |
| CAS Number | 61868-39-1 | [5] |
| Molecular Formula | C ₁₁ H ₂₄ | [5] |
| Molecular Weight | 156.31 g/mol | [5] |
| Canonical SMILES | CCCC(C)(C)C(CC)CC | [5] |

| InChI Key | YMWPSGKMCMMFSS-UHFFFAOYSA-N |[\[5\]](#) |

Caption: 2D chemical structure of **3-Ethyl-4,4-dimethylheptane**.

Section 2: Physicochemical Properties

The physical properties of alkanes are dictated by the nature of their intermolecular forces, which are primarily weak van der Waals forces (London dispersion forces). The extensive branching in **3-Ethyl-4,4-dimethylheptane** significantly influences these forces.

Boiling Point: The branching reduces the surface area available for intermolecular contact compared to its linear isomer, n-undecane (boiling point ~196 °C). This disruption of packing leads to weaker van der Waals forces and consequently, a lower boiling point. The boiling point for the synonymously named isomer, 4,4-dimethyl-3-ethylheptane, is reported as 184 °C, which serves as a reliable estimate.[\[6\]](#)

Melting Point: The high degree of branching and the presence of a quaternary carbon interfere with the formation of a stable crystal lattice. This generally leads to a lower melting point compared to less branched isomers.

Solubility: As a nonpolar hydrocarbon, **3-Ethyl-4,4-dimethylheptane** is practically insoluble in polar solvents like water. Following the principle of "like dissolves like," it is readily soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.

Density: Like most alkanes, its density is expected to be less than that of water. For comparison, the related compound 4,4-dimethylheptane has a density of approximately 0.7 g/cm³.[\[7\]](#)

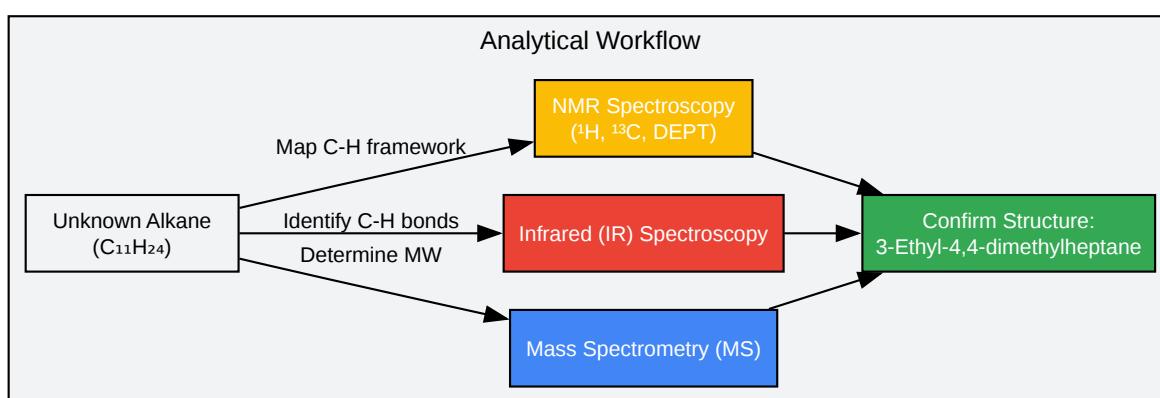
Table 2: Key Physicochemical Properties

| Property | Estimated Value/Observation | Rationale/Source |
|---------------------|-------------------------------|--|
| Boiling Point | ~184 °C | Data for isomer 4,4-dimethyl-3-ethylheptane. [6] Branching lowers b.p. vs. linear undecane. |
| Melting Point | Low; significantly below 0 °C | High branching disrupts crystal lattice packing. |
| Density | ~0.7-0.75 g/cm ³ | Typical for branched alkanes of this molecular weight.[7] |
| Solubility in Water | Insoluble | Nonpolar molecule. |

| Solubility in Organic Solvents | Soluble | Soluble in nonpolar solvents (e.g., hexane, toluene). |

Section 3: Spectroscopic Analysis and Structural Elucidation

While a dedicated spectral library for this specific isomer is not readily available, its structure can be unequivocally confirmed through a combination of modern spectroscopic techniques. The following represents a predictive analysis based on established principles.



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Caption: Workflow for the structural elucidation of an alkane.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would be characterized by a weak or absent molecular ion (M^+) peak at $m/z = 156$. The fragmentation pattern is highly diagnostic for branched alkanes, with cleavage preferentially occurring at the most substituted carbon atom due to the stability of the resulting carbocations.[8]

- Key Fragmentation: The most significant cleavage would occur at the C3-C4 and C4-C5 bonds surrounding the quaternary C4 carbon.
- Expected Peaks (m/z): Loss of a propyl group (C_3H_7 , 43 amu) from C4-C5 cleavage would yield a fragment at $m/z = 113$. Loss of a butyl group (C_4H_9 , 57 amu) from C3-C4 cleavage (including the ethyl group) would yield a fragment at $m/z = 99$. Loss of an ethyl group (C_2H_5 , 29 amu) would yield a peak at $m/z = 127$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{13}C NMR: The molecule is asymmetric, so all 11 carbon atoms should be chemically distinct and produce 11 unique signals.
 - Quaternary Carbon (C4): A low-intensity signal around 35-45 ppm.
 - Tertiary Carbon (C3): A signal around 40-50 ppm.
 - Methylene Carbons (CH_2): Multiple signals in the 20-40 ppm range.
 - Methyl Carbons (CH_3): Multiple signals in the 10-25 ppm range.
- 1H NMR: The proton spectrum would be complex due to diastereotopic protons arising from the chiral center at C3.
 - Methyl Protons ($-CH_3$): Expect multiple signals between ~0.8-1.0 ppm. The two methyl groups at C4 are diastereotopic and should give two distinct singlets. The other methyl groups will be triplets.

- Methylene Protons (-CH₂-): Expect complex multiplets between ~1.1-1.6 ppm.
- Methine Proton (-CH-): The single tertiary proton at C3 would appear as a multiplet, likely downfield around ~1.5-1.8 ppm.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum would be relatively simple and dominated by C-H bond vibrations.

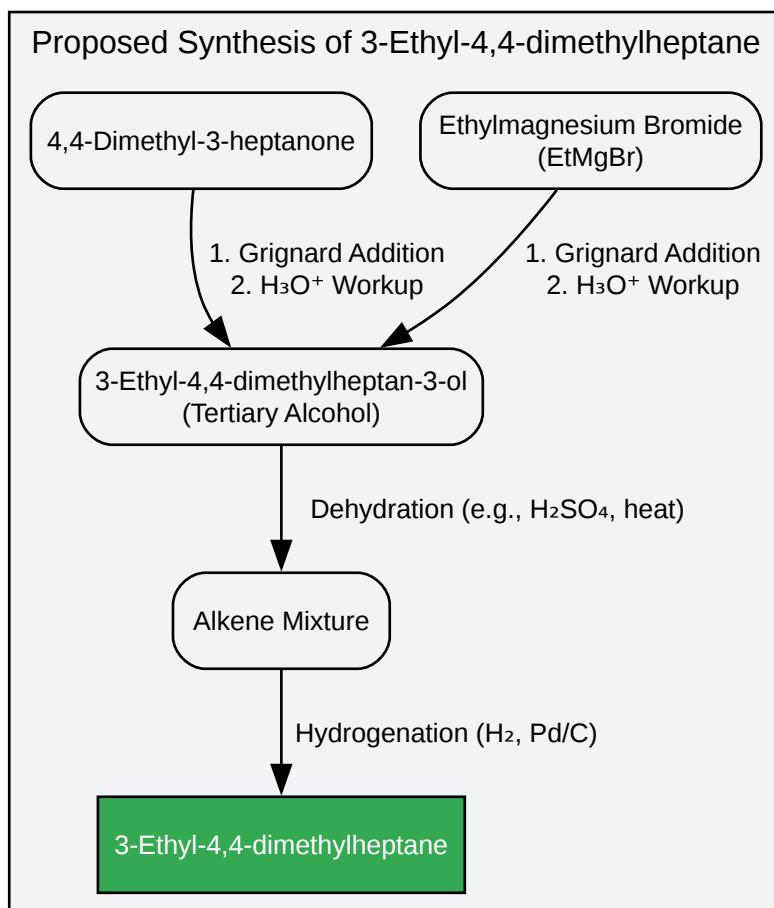
- C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
- C-H Bending: Peaks around 1450-1470 cm⁻¹ (methylene and methyl scissoring) and ~1375 cm⁻¹ (methyl umbrella mode). The presence of the gem-dimethyl group on C4 might result in a characteristic doublet around 1370-1385 cm⁻¹.

Section 4: Synthesis and Chemical Reactivity

Synthetic Pathways

While large-scale industrial production of branched alkanes relies on petroleum refining processes like alkylation and isomerization, a targeted laboratory synthesis requires a more precise approach.^[9] A robust method for constructing the C3-C4 bond would be a Grignard reaction.

A plausible retrosynthetic analysis identifies 3-heptanone and a butyl magnesium halide as key precursors, although this would place the ethyl group at C4. A more appropriate synthesis would involve the addition of an ethyl Grignard reagent to 4,4-dimethyl-3-heptanone. The resulting tertiary alcohol is then deoxygenated via dehydration and subsequent hydrogenation.^[10]



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Caption: A plausible laboratory synthesis pathway.

Exemplary Protocol: Grignard-based Synthesis

- Grignard Reaction: 4,4-Dimethyl-3-heptanone is dissolved in anhydrous diethyl ether under an inert atmosphere (N_2 or Ar). An ethereal solution of ethylmagnesium bromide (1.1 equivalents) is added dropwise at $0\text{ }^\circ\text{C}$. The reaction is then warmed to room temperature and stirred until completion (monitored by TLC).
- Workup: The reaction is quenched by slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

- Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration, yielding a mixture of alkene isomers.
- Hydrogenation: The alkene mixture is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stirred until the reaction is complete.
- Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude alkane is purified by fractional distillation to yield pure **3-Ethyl-4,4-dimethylheptane**.

Chemical Reactivity

Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H sigma bonds. However, they undergo specific reactions under forcing conditions, and the structure of **3-Ethyl-4,4-dimethylheptane** presents a point of enhanced reactivity.

- Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
 - $2 \text{C}_{11}\text{H}_{24} + 35 \text{O}_2 \rightarrow 22 \text{CO}_2 + 24 \text{H}_2\text{O} + \text{Heat}$
- Free-Radical Halogenation: This is a characteristic reaction of alkanes, proceeding via a free-radical chain mechanism initiated by UV light or heat.^[8] The key feature of this molecule is the presence of a tertiary hydrogen at the C3 position. Tertiary C-H bonds are weaker than secondary or primary C-H bonds, and the corresponding tertiary free radical is stabilized by hyperconjugation from the surrounding alkyl groups.^{[11][12][13]}
 - Regioselectivity: Consequently, abstraction of the tertiary hydrogen is kinetically favored. Halogenation (e.g., with Br_2 under UV light) will preferentially occur at the C3 position, making **3-bromo-3-ethyl-4,4-dimethylheptane** the major monohalogenated product.^[11]

Section 5: Safety and Handling

No specific material safety data sheet (MSDS) is available for **3-Ethyl-4,4-dimethylheptane**. However, its safety profile can be reliably inferred from data for similar C9-C12 branched alkanes. It should be handled as a flammable liquid with potential health hazards.

Table 3: Summary of Potential Hazards

| Hazard Class | Description | Precautionary Measures |
|---------------------|---|--|
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | Do not induce vomiting if swallowed. Seek immediate medical attention. |
| Skin/Eye Irritation | Prolonged or repeated contact may cause skin dryness, cracking, or irritation. May cause mild eye irritation. | Wear protective gloves (nitrile rubber) and safety glasses with side shields. |

| Inhalation | High vapor concentrations may cause dizziness, headache, and anesthetic effects. | Use only in a well-ventilated area or with a chemical fume hood. |

Handling and Storage:

- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Section 6: Potential Applications

While **3-Ethyl-4,4-dimethylheptane** is not a common commodity chemical, its structural features suggest potential applications in several specialized areas relevant to chemical

research and development.

- **High-Octane Fuel Component:** Highly branched alkanes are prized components of gasoline as they increase the octane number, which resists engine knocking.^[9] The structure of this C11 isomer makes it a candidate for fuel formulation studies.
- **Inert Solvents & Reaction Media:** Its chemical inertness, liquid state at room temperature, and nonpolar nature make it a potential solvent for reactions involving nonpolar reagents, particularly where protic or more reactive solvents are undesirable.
- **Lubricant and Viscosity Modifiers:** The branched structure can impart desirable rheological properties, such as a low pour point and a stable viscosity over a range of temperatures, making it a candidate for inclusion in synthetic lubricant formulations.
- **Analytical Standard:** In fields like environmental science or petroleum analysis, pure, well-characterized isomers like this can serve as analytical standards for gas chromatography (GC) and mass spectrometry (MS) to identify components in complex hydrocarbon mixtures.

Conclusion

3-Ethyl-4,4-dimethylheptane is a structurally interesting C11 branched alkane. Its key chemical properties are a direct consequence of its highly branched nature, which influences its physical constants, dictates its spectroscopic signature, and provides a site of enhanced reactivity at its tertiary carbon. While not widely used, its synthesis and properties provide a valuable case study in the structure-function relationships of hydrocarbons, with potential applications as a specialized solvent, fuel component, or analytical standard.

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